Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate
CAS No.: 898755-53-8
Cat. No.: VC2300266
Molecular Formula: C16H21NO3
Molecular Weight: 275.34 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate - 898755-53-8](/images/structure/VC2300266.png)
Specification
CAS No. | 898755-53-8 |
---|---|
Molecular Formula | C16H21NO3 |
Molecular Weight | 275.34 g/mol |
IUPAC Name | ethyl 4-[2-(azetidin-1-ylmethyl)phenyl]-4-oxobutanoate |
Standard InChI | InChI=1S/C16H21NO3/c1-2-20-16(19)9-8-15(18)14-7-4-3-6-13(14)12-17-10-5-11-17/h3-4,6-7H,2,5,8-12H2,1H3 |
Standard InChI Key | KUDOPTVWUCKWFN-UHFFFAOYSA-N |
SMILES | CCOC(=O)CCC(=O)C1=CC=CC=C1CN2CCC2 |
Canonical SMILES | CCOC(=O)CCC(=O)C1=CC=CC=C1CN2CCC2 |
Introduction
Chemical Identity and Structural Properties
Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate is characterized by its distinctive molecular structure that incorporates an ethyl ester group, a ketone functionality, and an azetidine moiety. The compound's structural arrangement gives it specific chemical reactivity patterns and potential biological activities that make it valuable for research applications.
Basic Chemical Information
The compound features a phenyl ring with an azetidinomethyl group at the 2-position and an oxobutyrate chain, creating a molecule with multiple reactive sites. Its official IUPAC name is ethyl 4-[2-(azetidin-1-ylmethyl)phenyl]-4-oxobutanoate.
Table 1: Chemical Identity Parameters
Parameter | Value |
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CAS Number | 898755-53-8 |
Molecular Formula | C₁₆H₂₁NO₃ |
Molecular Weight | 275.34 g/mol |
IUPAC Name | ethyl 4-[2-(azetidin-1-ylmethyl)phenyl]-4-oxobutanoate |
The compound's structure consists of a phenyl ring substituted at position 2 with an azetidinomethyl group, while at another position it contains a 4-oxobutyrate ethyl ester chain. This arrangement of functional groups contributes to the compound's chemical behavior and potential applications.
Structural Features
The molecule contains several key functional groups that define its reactivity profile:
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An ethyl ester group (-COOEt) that can undergo hydrolysis and transesterification reactions
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A ketone group (C=O) that serves as a reactive site for nucleophilic addition
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An azetidine ring system (a four-membered nitrogen-containing heterocycle) that introduces basic properties and potential hydrogen-bonding capabilities
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A phenyl ring that provides structural rigidity and potential for π-stacking interactions
These structural features combine to create a molecule with multiple potential interaction points for biological targets, making it of particular interest in medicinal chemistry research.
Physical and Chemical Properties
The physical and chemical properties of Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate are key determinants of its behavior in various applications and experimental settings.
Physical Properties
While comprehensive physical property data specific to this compound is limited in the available literature, general characteristics can be inferred based on its structure and related compounds. As a medium-sized organic molecule with ester, ketone, and amine functionalities, it likely exists as a colorless to pale yellow liquid or solid at room temperature, with moderate to low water solubility and higher solubility in organic solvents.
Chemical Reactivity
The compound's chemical reactivity is governed by its functional groups:
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The ester group can undergo hydrolysis under acidic or basic conditions, transesterification with alcohols, and reduction to alcohols
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The ketone functionality is susceptible to nucleophilic addition reactions, reduction, and condensation reactions
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The azetidine nitrogen provides a site for alkylation, acylation, and other transformations typical of tertiary amines
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The phenyl ring can participate in electrophilic aromatic substitution reactions, though with reduced reactivity due to existing substitution
This diverse reactivity profile makes the compound valuable as a starting material or intermediate in various synthetic pathways, particularly those relevant to medicinal chemistry and drug discovery.
Applications and Research Significance
Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate holds considerable interest in pharmaceutical research and medicinal chemistry due to its structural features and potential biological activities.
Medicinal Chemistry Applications
The compound's structure suggests potential applications in drug discovery programs. Molecules containing azetidine rings have shown diverse biological activities, including antimicrobial, anti-inflammatory, and central nervous system effects. The presence of this moiety in Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate makes it a candidate for exploration in these therapeutic areas.
The compound is primarily designated for research use only, indicating its current status as an experimental material rather than an approved therapeutic agent . This designation is common for compounds in early-stage research or those used as chemical building blocks in pharmaceutical development.
Chemical Research Applications
Beyond potential pharmaceutical applications, the compound serves as:
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A synthetic intermediate for preparing more complex molecules
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A model compound for studying reaction mechanisms involving its constituent functional groups
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A potential ligand for coordination chemistry with transition metals
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A structural analog for structure-activity relationship studies in medicinal chemistry programs
These research applications highlight the compound's value in advancing our understanding of organic chemistry principles and pharmaceutical development strategies.
Analytical Characterization
Proper characterization of Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate is essential for confirming its identity and purity in research applications.
Spectroscopic Analysis
Several spectroscopic techniques are commonly employed for characterizing this type of compound:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information through chemical shift data for hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. Key signals would include those from the ethyl ester group, the methylene bridges, the azetidine ring protons, and the aromatic ring protons.
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Infrared (IR) Spectroscopy: Reveals functional group presence through characteristic absorption bands, particularly for the ester carbonyl (~1735 cm⁻¹), ketone carbonyl (~1710 cm⁻¹), and aromatic ring vibrations.
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Mass Spectrometry (MS): Confirms molecular weight and provides fragmentation patterns that support structural assignments.
These analytical methods collectively provide a comprehensive characterization of the compound's structure and purity.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is especially valuable for purity assessment and quality control of Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate. Typical HPLC analysis would employ reverse-phase conditions using C18 columns and gradient elution with acetonitrile/water mobile phases, often with UV detection at wavelengths appropriate for the aromatic and carbonyl chromophores.
Comparison with Related Compounds
Examining structural analogs of Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate provides valuable context for understanding its properties and potential applications.
Positional Isomers
A notable structural analog is Ethyl 4-[4-(azetidinomethyl)phenyl]-4-oxobutyrate (CAS: 898757-19-2), which differs only in the position of the azetidinomethyl group on the phenyl ring (para position rather than ortho). This positional isomer likely exhibits similar chemical properties but may display different biological activities due to the altered spatial arrangement of functional groups .
Related Oxobutyrate Compounds
Other structurally related compounds include:
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Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate (CAS: 898758-71-9), which contains an acetoxy group in place of the azetidinomethyl substituent .
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Ethyl 2-oxo-4-phenylbutyrate (CAS: 64920-29-2), a simpler analog lacking substitution on the phenyl ring and having a different arrangement of the oxo group within the butyrate chain .
Table 2: Comparison of Related Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|---|
Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate | 898755-53-8 | C₁₆H₂₁NO₃ | 275.34 | Reference compound |
Ethyl 4-[4-(azetidinomethyl)phenyl]-4-oxobutyrate | 898757-19-2 | C₁₆H₂₁NO₃ | 275.34 | Para vs. ortho substitution |
Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate | 898758-71-9 | C₁₄H₁₆O₅ | 264.27 | Acetoxy vs. azetidinomethyl group |
Ethyl 2-oxo-4-phenylbutyrate | 64920-29-2 | C₁₂H₁₄O₃ | 206.24 | Unsubstituted phenyl ring; different oxo position |
These structural relationships provide insights into how subtle molecular modifications might influence physical properties, chemical reactivity, and biological activities .
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